N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Technical Guide to Sterically Hindered Aliphatic Amines in Drug Discovery
N,2,6-Trimethylcyclohexan-1-amine Hydrochloride: A Technical Guide to Sterically Hindered Aliphatic Amines in Drug Discovery
Executive Summary
N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a highly specialized, sterically hindered secondary aliphatic amine. In modern drug discovery, the incorporation of sp³-rich, conformationally restricted motifs is a proven strategy to improve pharmacokinetic properties and target selectivity. This whitepaper details the physicochemical profile, synthetic methodologies, and advanced application protocols for utilizing this building block in medicinal chemistry and synthetic workflows.
Physicochemical Properties & Molecular Descriptors
To facilitate compound registration and property prediction, the quantitative descriptors for both the free base and the hydrochloride salt are summarized below.
| Property | Value / Description |
| Chemical Name | N,2,6-trimethylcyclohexan-1-amine hydrochloride |
| CAS Number (Salt) | 1269152-63-7[1] |
| CAS Number (Free Base) | 1052554-50-3 |
| Molecular Formula | C₉H₂₀ClN |
| Molecular Weight (Salt) | 177.71 g/mol |
| Monoisotopic Mass (Free Base) | 141.1517 Da[2] |
| SMILES (Free Base) | CC1CCCC(C)C1NC |
| Predicted XLogP | 2.5 (Free Base)[3] |
| Appearance | White to off-white crystalline powder |
Structural Analysis & Causality in Drug Design
The strategic value of N,2,6-trimethylcyclohexan-1-amine lies in its unique structural topology. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs like N-methylcyclohexylamine.
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Steric Shielding & Metabolic Stability: The methyl groups at the 2 and 6 positions create significant steric bulk around the nitrogen atom. Cytochrome P450 enzymes (e.g., CYP3A4) typically initiate N-dealkylation via hydrogen abstraction at the alpha-carbon. The steric hindrance physically restricts enzyme access, thereby increasing the metabolic half-life of the parent drug.
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Conformational Locking: When coupled to form an amide, the bulky cyclohexane ring restricts rotation around the C-N bond. This reduces the entropic penalty upon binding to a target protein, often translating to higher binding affinity ( Kd ) if the locked conformation matches the bioactive conformation.
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Lipophilicity Tuning: The high fraction of sp³ carbons ( Fsp3 ) correlates strongly with improved clinical success rates due to better solubility and reduced off-target toxicity compared to flat, aromatic rings.
Physicochemical impacts of the N,2,6-trimethylcyclohexyl moiety in drug design.
Synthetic Workflows & Self-Validating Protocols
The synthesis of N,2,6-trimethylcyclohexan-1-amine hydrochloride requires careful control of reaction conditions due to the sterically hindered nature of the 2,6-dimethylcyclohexanone precursor.
Synthetic workflow for N,2,6-trimethylcyclohexan-1-amine hydrochloride.
Protocol 1: Reductive Amination to Yield the Free Base
Causality: Because 2,6-dimethylcyclohexanone is sterically hindered, spontaneous imine formation is the rate-limiting step. We utilize Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid to activate the ketone and act as a water scavenger, driving the equilibrium toward the Schiff base before reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for the reduction step as it is mild and highly selective for imines over ketones ().
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Dissolve 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
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Add methylamine (2.0 eq, 2M solution in THF) followed by Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 12 hours.
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Validation Checkpoint 1: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The starting ketone peak should be <5%, replaced by the corresponding imine intermediate. Do not proceed to reduction until imine formation is confirmed.
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Cool the reaction mixture to 0 °C and add NaBH(OAc)₃ (2.0 eq) portion-wise to control the exothermic hydride transfer.
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Stir for 6 hours, allowing the reaction to warm to room temperature.
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Quench with 1N NaOH to precipitate titanium dioxide salts. Filter the resulting suspension through a pad of Celite.
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Extract the aqueous filtrate with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the free base (CAS: 1052554-50-3).
Protocol 2: Hydrochloride Salt Formation
Causality: The free base is a volatile oil prone to air oxidation and difficult to weigh accurately. Converting it to the hydrochloride salt yields a stable, highly pure crystalline solid suitable for long-term storage and precise stoichiometric addition.
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Dissolve the crude N,2,6-trimethylcyclohexan-1-amine in anhydrous diethyl ether.
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Cool the solution to 0 °C under nitrogen.
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Dropwise, add 4.0 M HCl in dioxane (1.2 eq). A white precipitate will form immediately upon addition.
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Validation Checkpoint 2: Spot the supernatant on wet pH paper. Ensure the pH is strictly acidic (pH < 2) to confirm complete salt formation.
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Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum for 12 hours to afford N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7).
Advanced Amidation Protocols for Hindered Amines
When utilizing N,2,6-trimethylcyclohexan-1-amine hydrochloride as a building block for amide synthesis, standard coupling reagents (e.g., EDC, DCC) frequently fail. They form O-acylisourea intermediates that are too bulky to be attacked by this sterically shielded secondary amine.
Causality: Highly reactive uronium salts like HATU must be used. HATU forms a highly reactive 7-aza-OBt ester intermediate that is significantly more susceptible to nucleophilic attack by hindered amines ().
Protocol 3: HATU-Mediated Coupling
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Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
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Validation Checkpoint 3: Run an LC-MS of the reaction mixture. The mass corresponding to the free carboxylic acid must disappear, replaced entirely by the mass of the active ester intermediate.
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Add N,2,6-trimethylcyclohexan-1-amine hydrochloride (1.2 eq).
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Heat the reaction to 50 °C for 12–18 hours. Note: Thermal energy is required to overcome the high activation energy barrier caused by the 2,6-dimethyl steric clash.
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Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via flash chromatography.
Analytical Characterization Standards
To confirm the identity and purity of N,2,6-trimethylcyclohexan-1-amine hydrochloride, the following analytical signatures should be verified:
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Mass Spectrometry (LC-MS, ESI+): The parent ion [M+H]+ should be observed at m/z 142.15. Because aliphatic amines lack a UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for accurate HPLC purity determination rather than standard UV absorption at 254 nm.
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Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃): The N-methyl group will appear as a distinct singlet around δ 2.5 ppm. The alpha-proton (CH-N) will manifest as a complex multiplet, the splitting pattern of which is heavily influenced by the stereochemistry (axial vs. equatorial) of the adjacent 2,6-dimethyl groups.
References
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PubChemLite / PubChem. N,2,6-trimethylcyclohexan-1-amine hydrochloride (C9H19N). InChIKey: BWVAXYOVGQELNQ-UHFFFAOYSA-N. Retrieved from:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from:[Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Cross-referenced via ACS Process Research). Retrieved from:[Link]
